molecular formula C23H24ClN5S B10792669 N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B10792669
M. Wt: 438.0 g/mol
InChI Key: PGYXMFATLWTNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class This compound is characterized by its unique structure, which includes a benzyl group, a chloro-phenylethyl group, and a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzyl, chloro-phenylethyl, and propylthio groups. Common reagents used in these reactions include benzyl chloride, 2-chloro-2-phenylethylamine, and propylthiol. The reaction conditions often involve the use of catalysts such as palladium or nickel complexes, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced phenylethyl derivatives, and substituted benzyl derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as:

  • N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-benzyl-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

The uniqueness of N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the propylthio group, for example, may enhance its lipophilicity and membrane permeability, making it a more effective drug candidate .

Properties

Molecular Formula

C23H24ClN5S

Molecular Weight

438.0 g/mol

IUPAC Name

N-benzyl-1-(2-chloro-2-phenylethyl)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24ClN5S/c1-2-13-30-23-27-21(25-14-17-9-5-3-6-10-17)19-15-26-29(22(19)28-23)16-20(24)18-11-7-4-8-12-18/h3-12,15,20H,2,13-14,16H2,1H3,(H,25,27,28)

InChI Key

PGYXMFATLWTNBT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C=NN(C2=N1)CC(C3=CC=CC=C3)Cl)NCC4=CC=CC=C4

Origin of Product

United States

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